1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine
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Overview
Description
1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine is an organic compound that belongs to the class of amines It features a chloro-substituted aromatic ring, a methoxy group, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methylphenol and 2-methoxyethanamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with 2-methoxyethanamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted aromatic compounds.
Scientific Research Applications
1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-methylphenyl)-2-methoxyethan-1-amine
- 1-(2-Chloro-3-methylphenyl)-2-ethoxyethan-1-amine
- 1-(2-Bromo-3-methylphenyl)-2-methoxyethan-1-amine
Uniqueness
1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine is unique due to its specific substitution pattern on the aromatic ring and the presence of both methoxy and amine functional groups
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-(2-chloro-3-methylphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14ClNO/c1-7-4-3-5-8(10(7)11)9(12)6-13-2/h3-5,9H,6,12H2,1-2H3 |
InChI Key |
TYAFBRDAUVBRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(COC)N)Cl |
Origin of Product |
United States |
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